Thyminose-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

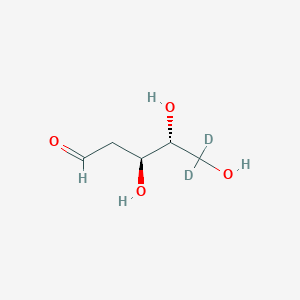

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

136.14 g/mol |

IUPAC Name |

(3S,4R)-5,5-dideuterio-3,4,5-trihydroxypentanal |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3D2 |

InChI Key |

ASJSAQIRZKANQN-QCKLTUBPSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H](CC=O)O)O)O |

Canonical SMILES |

C(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Isotopic Purity of Thyminose-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Thyminose-d2, a deuterated form of the endogenous metabolite Thyminose (2-deoxy-D-ribose). The incorporation of deuterium into molecules like Thyminose is a critical technique in various scientific disciplines, including metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry. Understanding the isotopic purity of these labeled compounds is paramount for the accuracy and reliability of experimental results.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the deuterium atoms at the specified positions, relative to the unlabeled and partially labeled species. For this compound, this is a measure of the molecules in which two hydrogen atoms have been replaced by deuterium.

Based on commercially available data for "2-Deoxy-D-ribose (5,5-D2)," a synonym for a specific isomer of this compound, the following quantitative specifications are typical:

| Parameter | Specification | Source |

| Isotopic Enrichment | 98 atom % D | [1] |

| Chemical Purity | 98%+ | [1] |

Note: Isotopic enrichment specifies the percentage of deuterium atoms at the labeled positions, while chemical purity refers to the overall purity of the compound with respect to any chemical (non-isotopic) impurities. It is also common to find other deuterated versions, such as Thyminose-d3.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio (m/z) of its ions.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically at a concentration of around 1 µg/mL.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI). ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.

-

Mass Analysis: The ions are then passed through a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The high resolution is crucial to distinguish between the different isotopologs (molecules that differ only in their isotopic composition).

-

Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of ions with different m/z values. For this compound, one would expect to see a primary peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the d2-labeled molecule, as well as smaller peaks for the d0 (unlabeled) and d1 (partially labeled) species.

-

Data Analysis: The isotopic purity is calculated from the relative abundance of the ion signals for the different isotopologs. Corrections must be made for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁷O, ¹⁸O).[2][3] Two common calculation methods are based on the relative abundance of the H/D isotopolog ions (D₀ - Dₙ).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical structure of a molecule and can be used to confirm the position of deuterium labeling and estimate isotopic enrichment.

Methodology:

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the protons that have been replaced by deuterium confirms the position of labeling. The integration of the remaining proton signals can be compared to that of a known internal standard to provide a quantitative measure of isotopic purity.

-

²H NMR Spectroscopy: A deuterium NMR spectrum can also be acquired. This will show signals only for the deuterium atoms in the molecule, confirming their presence and chemical environment.

-

Data Analysis: The relative integrals of the signals in the ¹H NMR spectrum, or the presence and characteristics of signals in the ²H NMR spectrum, are used to assess the degree of deuteration.[4]

Synthesis of Deuterated Thyminose

While specific, detailed protocols for the synthesis of this compound are often proprietary, general strategies for the synthesis of deuterated carbohydrates involve several approaches:

-

Reduction of a suitable precursor with a deuterated reducing agent: For example, the reduction of a lactone or a protected sugar derivative with a reagent like sodium borodeuteride (NaBD₄) can introduce deuterium at specific positions.

-

Catalytic H/D exchange: Using a catalyst (e.g., palladium on carbon) in the presence of deuterium gas (D₂) or a deuterated solvent can lead to the exchange of hydrogen atoms for deuterium.

-

Enzymatic synthesis: Enzymes can be used to catalyze the formation of deuterated sugars from deuterated precursors. For instance, enzymatic synthesis can be employed to produce 2-deoxy-α-D-ribose 1-phosphate, a key intermediate in nucleoside metabolism.

Metabolic Fate of this compound

When introduced into a biological system, this compound is expected to follow the same metabolic pathways as its non-deuterated counterpart, Thyminose (2-deoxy-D-ribose). Its deuterium label allows it to be used as a tracer to study these pathways. One of the known catabolic routes for deoxyribose is an oxidative pathway.

Caption: Metabolic pathway of this compound as a tracer.

This diagram illustrates the proposed oxidative catabolism of this compound, where it is sequentially oxidized and then cleaved into smaller, still-labeled molecules. The detection of these deuterated downstream metabolites by techniques like mass spectrometry can provide valuable information about the flux through this pathway.[5][6]

Experimental Workflow for Isotopic Purity Determination

The following diagram outlines a typical workflow for the comprehensive analysis of this compound's isotopic purity.

Caption: Workflow for isotopic purity determination.

This workflow highlights the complementary nature of HRMS and NMR in providing a complete picture of the isotopic purity of this compound, from quantitative measurement to the verification of the labeling site.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

Thyminose-d2 chemical structure and properties

An in-depth search for the chemical "Thyminose-d2" did not yield a compound with that specific name in standard chemical databases. The name suggests a deuterated (d2) sugar ("-ose") related to thymine. In biological contexts, the sugar linked to thymine is deoxyribose, forming the nucleoside thymidine. Therefore, it is highly probable that "this compound" refers to a deuterated version of thymidine, where two hydrogen atoms have been replaced by deuterium.

This technical guide focuses on a common and well-documented isotopologue: Thymidine-(2',2''-d2) , where the deuterium atoms are located on the 2' position of the deoxyribose sugar. This compound is a valuable tool in various research applications, particularly in studies of DNA synthesis, metabolism, and as an internal standard in analytical chemistry.

Chemical Structure and Properties

Thymidine-(2',2''-d2) is an isotopically labeled form of thymidine. The deuterium labeling provides a distinct mass signature, making it identifiable in mass spectrometry-based analyses without significantly altering its chemical properties.

Structure

Below is the chemical structure of Thymidine-(2',2''-d2):

Physicochemical Properties

The fundamental properties of Thymidine-(2',2''-d2) are summarized in the table below. These properties are crucial for its use in experimental settings, particularly for preparing solutions and for its analysis via mass spectrometry.

| Property | Value |

| Chemical Formula | C₁₀H₁₂D₂N₂O₅ |

| Molar Mass | 244.25 g/mol |

| Exact Mass | 244.1024 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Isotopic Enrichment | Typically ≥98% |

Experimental Protocols

The use of Thymidine-(2',2''-d2) often involves its introduction into a biological system and subsequent detection. Below are representative protocols for its application in cell culture for DNA synthesis analysis and its extraction for mass spectrometry.

Protocol 1: In Vitro Labeling of DNA Synthesis

This protocol describes the use of Thymidine-(2',2''-d2) to measure DNA synthesis in cultured cells.

1. Reagent Preparation:

- Prepare a 10 mM stock solution of Thymidine-(2',2''-d2) in sterile, nuclease-free water.

- Filter-sterilize the stock solution using a 0.22 µm syringe filter.

- Store the stock solution in aliquots at -20°C.

2. Cell Culture and Labeling:

- Plate cells at a desired density in a multi-well plate and grow under standard conditions.

- Once cells have reached the desired confluency or experimental time point, add Thymidine-(2',2''-d2) to the culture medium to a final concentration of 1-10 µM.

- Incubate the cells for a specific period (e.g., 1 to 24 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized DNA.

3. Cell Harvesting and DNA Extraction:

- After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Harvest the cells by trypsinization or scraping.

- Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocol.

4. Sample Preparation for Mass Spectrometry:

- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

- Hydrolyze a known amount of DNA (e.g., 1-5 µg) to its constituent nucleosides. This can be achieved enzymatically using a mixture of nuclease P1 and alkaline phosphatase.

- Following hydrolysis, precipitate proteins by adding an equal volume of cold acetonitrile.

- Centrifuge the sample to pellet the protein and transfer the supernatant containing the nucleosides to a new tube.

- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

- Resuspend the dried nucleosides in a suitable solvent for LC-MS/MS analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

Workflow for DNA Synthesis Analysis

The following diagram illustrates the general workflow for using Thymidine-(2',2''-d2) to quantify DNA synthesis.

Caption: Experimental workflow for DNA synthesis analysis.

Applications in Research and Drug Development

Thymidine-(2',2''-d2) is a powerful tool for researchers and drug development professionals. Its primary applications leverage its isotopic label for sensitive and specific detection.

-

DNA Synthesis and Cell Proliferation Assays: It serves as a non-radioactive alternative to ³H-thymidine for measuring the rate of DNA synthesis and cell proliferation. This is particularly useful for evaluating the efficacy of cytotoxic or cytostatic drugs.

-

Metabolic Flux Analysis: By tracing the incorporation of the deuterium label, researchers can study nucleotide metabolism and the pathways that feed into DNA synthesis.

-

Pharmacokinetic Studies: Deuterated compounds are often used in pharmacokinetic studies to differentiate an administered drug from its endogenous counterparts.

-

Internal Standard for Mass Spectrometry: Due to its similar chemical behavior to endogenous thymidine and its distinct mass, it is an ideal internal standard for quantifying thymidine levels in biological samples, ensuring high accuracy and precision.

Logical Relationship in Drug Efficacy Testing

The diagram below outlines the logical process for using Thymidine-(2',2''-d2) to assess the impact of a novel drug compound on cell proliferation.

Caption: Logic for assessing drug impact on proliferation.

Signaling Pathways

Thymidine-(2',2''-d2) does not directly participate in or modulate signaling pathways. Instead, it is a tracer used to measure the output of pathways that control cell cycle progression and DNA replication. For example, growth factor signaling pathways like the MAPK/ERK and PI3K/Akt pathways ultimately converge on the cell cycle machinery, promoting the transition from G1 to S phase, where DNA synthesis occurs. By quantifying the rate of Thymidine-(2',2''-d2) incorporation, one can indirectly measure the activity of these upstream signaling pathways on cell proliferation.

Conceptual Diagram: Linking Signaling to DNA Synthesis

This diagram shows how growth factor signaling leads to the incorporation of Thymidine-(2',2''-d2) as a measurable endpoint.

Caption: Signaling pathways leading to DNA synthesis.

A Technical Guide to Commercial Sourcing and Research Applications of Thyminose-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Thyminose-d2 (also known as Deoxyribose-d2) for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its applications, particularly in metabolic studies. This document outlines key suppliers, their product specifications, and provides adaptable experimental protocols for its use in mass spectrometry and NMR spectroscopy.

Commercial Suppliers of this compound

This compound, a deuterated form of the fundamental monosaccharide deoxyribose, is a valuable tool in metabolic research, allowing for the tracing of metabolic pathways without the use of radioactive isotopes. Several chemical suppliers offer this compound for research applications. The following table summarizes the product specifications from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |

| MedChemExpress (MCE) | This compound (Deoxyribose-d2) | 478511-68-1 | C₅H₈D₂O₄ | 136.14 | Not specified | Not specified |

| Pharmaffiliates | 2-Deoxy-D-ribose-5,5'-d2 | 478511-68-1 | C₅H₈D₂O₄ | 136.14 | Not specified | Not specified |

| Alfa Chemistry | 2-Deoxy-D-ribose (5,5-D2) | 478511-68-1 | C₅D₂H₈O₄ | Not specified | Not specified | Not specified |

| Eurisotop | 2-DEOXY-D-RIBOSE (5,5-D2, 98%) | 478511-68-1 | C₅D₂H₈O₄ | Not specified | 98% | 98% |

Research Applications and Signaling Pathways

This compound is primarily utilized as a tracer in metabolic flux analysis to investigate the biosynthesis of deoxyribonucleotides and to study DNA replication and repair. By introducing a stable isotope label, researchers can track the incorporation of deoxyribose into various metabolic pathways and macromolecules.

The logical workflow for utilizing this compound in research, from sourcing to data analysis, is depicted in the following diagram.

Experimental Protocols

While specific protocols for this compound are often adapted based on the experimental system, the following sections provide detailed methodologies for metabolic tracing experiments using deuterated sugars, which can be tailored for this compound.

Metabolic Tracing with Deuterated Sugars followed by Mass Spectrometry

This protocol is adapted from studies utilizing deuterated glucose for metabolic flux analysis and can be modified for this compound.

1. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency in standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell line and experimental goals.

-

Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled sugar into metabolic pathways.

2. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), pre-chilled to -20°C.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

3. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the chosen chromatography method (e.g., 50% acetonitrile in water for reversed-phase liquid chromatography).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

-

Perform chromatographic separation of the metabolites using an appropriate column (e.g., C18 for non-polar metabolites or HILIC for polar metabolites).

-

Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between the masses of labeled and unlabeled metabolites.

-

Set the mass spectrometer to acquire data in a full scan mode or a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for specific metabolites.

The following diagram illustrates the experimental workflow for mass spectrometry-based analysis.

NMR Spectroscopy of Deuterated Carbohydrates

NMR spectroscopy is a powerful technique for determining the position of isotopic labels within a molecule.

1. Sample Preparation:

-

Following metabolite extraction (as described in the mass spectrometry protocol), dry the sample completely.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O) to a final volume suitable for the NMR tube (typically 500-600 µL).

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the sample to a high-quality NMR tube.

2. NMR Data Acquisition:

-

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

-

For deuterated compounds, ¹H NMR spectra will show the absence of signals at the positions of deuterium substitution.

-

²H (deuterium) NMR can be used to directly observe the deuterated positions.

-

2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the deuterium nuclei with their attached carbons, confirming the labeling pattern.

3. Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the signals of interest to determine the relative abundance of labeled and unlabeled species.

-

Analyze the chemical shifts and coupling constants to confirm the molecular structure and the position of the deuterium label.

The following diagram illustrates the relationship between the sample and the resulting NMR spectra.

Thyminose-d2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Thyminose-d2, a deuterated form of the deoxyribose sugar, Thyminose. This document is intended for professionals in research and drug development, offering key data, experimental insights, and visualizations to support its application in metabolic, pharmacokinetic, and mechanistic studies.

Core Data Presentation

Quantitative data for this compound and its unlabeled counterpart, Thyminose, are summarized below for direct comparison. The molecular weight for this compound is calculated based on the substitution of two hydrogen atoms with deuterium.

| Property | Thyminose (Deoxyribose) | This compound (Deoxyribose-d2) | Data Source/Citation |

| CAS Number | 533-67-5 | 478511-68-1 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₄ | C₅H₈D₂O₄ | [2][4] |

| Molecular Weight ( g/mol ) | 134.13 | Approx. 136.14 | [2][4][5] |

| Synonyms | 2-Deoxy-D-ribose, Deoxyribose | Deoxyribose-d2 | [4] |

Experimental Protocols

While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, general and effective methods for the deuterium labeling of sugars, including deoxyribose, are well-established. These methods typically involve catalyzed hydrogen-deuterium (H-D) exchange reactions.

Representative Protocol: Ruthenium-Catalyzed H-D Exchange for Sugars

This protocol is a generalized representation based on established methods for the regio- and stereoselective deuterium labeling of sugars.[2][6]

Objective: To introduce deuterium atoms at specific positions on the sugar backbone.

Materials:

-

Thyminose (2-Deoxy-D-ribose)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Ruthenium on carbon (Ru/C) catalyst

-

Hydrogen gas (H₂) or Deuterium gas (D₂)

-

Inert solvent (e.g., anhydrous dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Filtration apparatus

-

Rotary evaporator

-

NMR spectrometer for analysis

Methodology:

-

Preparation: The Thyminose starting material is dried under a high vacuum to remove any residual water. All glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: In a reaction vessel, the Thyminose is dissolved in D₂O. The Ru/C catalyst is then added to the solution under an inert atmosphere.

-

Deuterium Exchange: The reaction vessel is purged with hydrogen or deuterium gas and the mixture is stirred at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 12-48 hours). The progress of the H-D exchange can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy to observe the disappearance of specific proton signals.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of celite.

-

Purification: The D₂O is removed under reduced pressure using a rotary evaporator. The resulting deuterated sugar may be further purified by recrystallization or chromatography if necessary.

-

Analysis: The final product, this compound, is analyzed by mass spectrometry to confirm the incorporation of deuterium and by ¹H and ²H NMR spectroscopy to determine the positions and extent of deuteration.

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Fate of Deoxyribose

The following diagram illustrates the primary metabolic pathway of Thyminose (2-Deoxy-D-ribose). When this compound is used in metabolic studies, the deuterium label can be traced through these enzymatic steps to quantify pathway flux and downstream products.[7]

Caption: Metabolic pathway of this compound.

Experimental Workflow for Comparative Pharmacokinetic Studies

Deuterium-labeled compounds like this compound are invaluable for pharmacokinetic (PK) studies. The diagram below outlines a typical experimental workflow for a comparative PK study using a deuterated and non-deuterated compound, which can be analyzed simultaneously by mass spectrometry.[8][9]

Caption: Workflow for a comparative pharmacokinetic study.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficacy and Function of 2-Deoxy-D-Ribose Lyphar Provide Top Quality [biolyphar.com]

- 6. Method for regio-, chemo- and stereoselective deuterium labeling of sugars based on ruthenium-catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Metabolic Pathway of 2-Deoxy-D-Ribose Competitive Price [biolyphar.com]

- 8. Human pharmacokinetics of glycosaminoglycans using deuterium-labeled and unlabeled substances: evidence for oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated Thymidine in Advancing Nucleic acid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Stable isotope-labeled nucleosides, particularly deuterated thymidine, have become indispensable tools in the field of nucleic acid research and drug development. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, imparts unique physicochemical properties that are leveraged in a multitude of analytical and therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, enzymatic incorporation, and diverse applications of deuterated thymidine. It details experimental protocols for its use and analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this document presents key quantitative data in structured tables and visualizes complex workflows and pathways using Graphviz diagrams to facilitate a comprehensive understanding of its pivotal role in modern molecular biology and medicine.

Introduction

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, nearly doubling its atomic mass compared to protium (¹H). This seemingly subtle difference gives rise to the kinetic isotope effect (KIE), where C-D bonds are stronger and break more slowly than C-H bonds.[1][] This property is exploited in "heavy drugs" to slow metabolic degradation and enhance pharmacokinetic profiles.[1][][3] In nucleic acid research, deuterated nucleosides, such as deuterated thymidine, serve as powerful probes for elucidating DNA structure, dynamics, and interactions. They are also invaluable as internal standards for quantitative analysis.[4][5]

"Thyminose" is a term for 2-deoxyribose, the sugar moiety of thymidine. Consequently, "Thyminose-d2" refers to a deuterated version of this sugar.[6][7][8] However, in the context of nucleic acid research, the focus is typically on the entire deuterated nucleoside, thymidine, which incorporates this modified sugar. This guide will focus on the synthesis, incorporation, and applications of various deuterated forms of thymidine (e.g., thymidine-d2, -d3, -d4, -d9).[9][10][11]

Synthesis of Deuterated Thymidine

The synthesis of deuterated thymidine can be achieved through various chemical and enzymatic methods, targeting specific sites for deuterium incorporation.

Chemical Synthesis

Chemical synthesis offers precise control over the location of deuterium labeling. A common strategy involves the glycosylation reaction between a deuterated nucleobase and a deuterated sugar.[9] For instance, the synthesis of highly-deuterated thymidine-d9 can be achieved through this method.[9] Another approach involves the deprotonation-deuteration of a 5'-carboxylic ester of thymidine to produce 4'-deuteriothymidine.[12] The synthesis of thymidine-α,α,α-d3 has been accomplished by coupling a deuterated thymine with a protected deoxyribofuranosyl chloride.[10]

Enzymatic Synthesis

Enzymatic methods can also be employed for the synthesis of deuterated nucleosides. For example, [¹¹C]thymidine has been prepared from cyclotron-generated ¹¹CO2 using a multi-step process that includes enzymatic conversion to [¹¹C]thymidylate followed by phosphatase treatment.[10] While this example uses a radioisotope, similar enzymatic strategies can be adapted for stable isotope labeling.

Table 1: Reported Deuterium Incorporation Efficiency in Thymidine Synthesis

| Deuterated Thymidine Species | Synthesis Method | Deuterium Incorporation Efficiency | Reference |

| 4'-deuteriothymidine | Chemical (deprotonation-deuteration) | >95% | [12] |

| 5'-monodeuterated thymidine | Chemical (reduction with deuterated Alpine-Borane) | 97.7% | [13] |

| Thymidine-d9 | Chemical (glycosylation of deuterated nucleobase and sugar) | High (not quantified) | [9] |

Enzymatic Incorporation of Deuterated Thymidine into DNA

A critical step for many applications is the incorporation of deuterated thymidine into DNA strands. This is typically achieved through enzymatic reactions catalyzed by DNA polymerases.

Polymerase Chain Reaction (PCR)

Deuterated deoxythymidine triphosphates (d TTPs) can be used as substrates for DNA polymerases in PCR. Several commercially available DNA polymerases, such as Vent (exo-), have been shown to efficiently incorporate modified dUTPs (a precursor to dTTP).[14][15][16] The efficiency of incorporation can be influenced by the nature and position of the modification on the nucleoside.

Primer Extension Reactions

Primer extension assays are also used to study the incorporation of modified nucleotides.[15][16] These experiments allow for a more controlled analysis of the incorporation of one or more modified bases at specific positions in a DNA template.

Experimental Workflow for Enzymatic Incorporation

Caption: Workflow for enzymatic incorporation of deuterated thymidine.

Applications in Nucleic Acid Research and Drug Development

The unique properties of deuterated thymidine enable a wide range of applications.

Structural Biology using NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution.[17] Site-specific deuteration can simplify complex proton NMR spectra by reducing the number of proton signals and their corresponding couplings.[18][13] This allows for the unambiguous assignment of resonances and the determination of more accurate structural restraints.[13] Deuterium NMR (²H-NMR) can also be used directly to probe the orientation and dynamics of C-D bonds, providing insights into the behavior of lipid membranes and polymers.[19]

Logical Relationship in NMR-based Structural Studies

Caption: Logic flow for NMR structural studies using deuterated thymidine.

Quantitative Analysis using Mass Spectrometry

Deuterated nucleic acids are widely used as internal standards in quantitative mass spectrometry-based assays.[5][18] The co-elution of the deuterated standard with the endogenous analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.[5] This is particularly crucial for the analysis of DNA adducts and epigenetic modifications.[5] Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another application where the exchange rates of backbone amide hydrogens with deuterium in the solvent are measured to probe protein-DNA interactions and conformational changes.[20][21]

Table 2: Key Parameters for Mass Spectrometry Analysis of Deuterated DNA

| Parameter | Description | Relevance |

| Isotopic Purity | Percentage of the desired deuterated species. | Affects the accuracy of quantification when used as an internal standard. |

| Mass Shift | The difference in m/z between the deuterated and non-deuterated species. | Confirms the incorporation of deuterium. |

| Retention Time Shift | Potential slight difference in chromatographic retention time. | Must be accounted for in quantitative analysis.[5] |

| Fragmentation Pattern | MS/MS fragmentation can provide structural information. | Deuterium labeling can influence fragmentation pathways.[5] |

Probing Reaction Mechanisms

The kinetic isotope effect associated with deuterium substitution can be used to investigate the mechanisms of enzymatic reactions and DNA damage. For example, a significant KIE observed when a C-H bond is replaced with a C-D bond can indicate that the cleavage of that bond is the rate-limiting step of the reaction.[]

Drug Development

In drug development, deuteration is a strategy to improve the metabolic stability and pharmacokinetic properties of drug candidates.[1][3][4] By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to a longer half-life, reduced dosing frequency, and improved safety profile.[3][4] The first deuterated drug, Austedo (deutetrabenazine), was approved by the FDA in 2017.[1]

Signaling Pathway Illustrating Deuterated Drug Action

Caption: Simplified pathway of a deuterated drug's metabolism and action.

Experimental Protocols

Protocol for Mass Spectrometry-based Quantification of DNA Modifications

-

DNA Extraction and Hydrolysis: Isolate genomic DNA from the sample. Hydrolyze the DNA to individual nucleosides or nucleobases using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

-

Internal Standard Spiking: Add a known amount of the corresponding deuterated nucleoside standard to the hydrolyzed sample.

-

Sample Cleanup: Purify the nucleosides using solid-phase extraction or other chromatographic methods to remove interfering substances.

-

LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantification: Determine the concentration of the analyte by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.

Protocol for NMR Analysis of a Deuterated DNA Oligonucleotide

-

Synthesis and Purification: Synthesize the deuterated DNA oligonucleotide using standard phosphoramidite chemistry with the desired deuterated thymidine phosphoramidite. Purify the oligonucleotide by HPLC.

-

Sample Preparation: Dissolve the purified DNA in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 7.0).

-

NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY). For specifically labeled samples, ²H, ¹³C, or ¹⁵N spectra may also be acquired.[17]

-

Spectral Assignment: Assign the resonances in the spectra to specific nuclei in the DNA sequence. The absence of specific proton signals due to deuteration will aid in this process.

-

Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate the three-dimensional structure of the DNA oligonucleotide.

Conclusion

Deuterated thymidine is a versatile and powerful tool in nucleic acid research and drug development. Its applications range from fundamental studies of DNA structure and dynamics to the development of more effective and safer therapeutics. The continued development of synthetic methodologies and analytical techniques will undoubtedly expand the utility of deuterated nucleosides, paving the way for new discoveries and innovations in the life sciences.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of the multiple incorporation of modified nucleotides into the growing DNA strand | Volkova | Fine Chemical Technologies [finechem-mirea.ru]

- 16. Study of the multiple incorporation of modified nucleotides into the growing DNA strand | Semantic Scholar [semanticscholar.org]

- 17. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 18. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Studying Protein-DNA Interactions by Hydrogen/Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Abundance of Deuterium in Thyminose (Deoxyribose)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding "Thyminose" and Natural Deuterium Abundance

For the purposes of this technical guide, the term "thyminose" is recognized as a synonym for 2-deoxyribose, the pentose sugar that forms the backbone of deoxyribonucleic acid (DNA) and is a constituent of the nucleoside thymidine.[1][2][3][4][5] This document provides a comprehensive overview of the natural abundance of deuterium (²H or D), a stable isotope of hydrogen, within the thyminose molecule.

Deuterium is naturally present in the environment at an average abundance of approximately 0.0156% (156 parts per million, ppm) relative to protium (¹H).[6] This ratio, however, is not uniform across all environments or within all molecules. In biological systems, the deuterium/hydrogen (D/H) ratio of organic molecules is influenced by the isotopic composition of local water sources and by kinetic isotope effects (KIEs) that occur during metabolic processes. These effects lead to a non-statistical, site-specific distribution of deuterium within molecules like thyminose, creating a unique isotopic fingerprint that can provide insights into metabolic pathways, geographical origin, and biosynthetic history.

This guide summarizes the quantitative data on deuterium abundance, details the primary experimental protocols for its measurement—Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)—and provides visualizations of the analytical workflows.

Quantitative Data on Natural Deuterium Abundance

While specific high-resolution data for the site-specific natural abundance of deuterium in thyminose (deoxyribose) is not extensively published, the principles of isotopic fractionation are well-documented for other carbohydrates, such as glucose. The data for glucose serves as an excellent and relevant analogue for understanding the expected distribution in deoxyribose.

The D/H ratio is typically expressed in delta notation (δ²H) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Table 1: General Natural Abundance of Deuterium

| Parameter | Value | Reference |

| Average Natural Abundance of ²H | ~0.0156% | [6] |

| D/H Ratio in VSMOW (Standard) | 155.76 ± 0.1 ppm | [6] |

| D/H Ratio in Biological Fluids | ~1 per 15,000 H atoms (approx. 67 ppm) | [7] |

| Natural Variation in Drinking Water | Can vary significantly based on geography and climate | [8] |

Table 2: Site-Specific Natural Deuterium Abundance in Glucose (Analogue for Thyminose)

Note: The intramolecular distribution of deuterium in sugars is non-statistical due to enzymatic kinetic isotope effects during biosynthesis. Data from glucose derived from C3 and C4 plants are presented, as the photosynthetic pathway significantly impacts the final isotopic signature.[8] Thyminose, being a core biological sugar, would be subject to similar fractionating effects.

| Position in Glucose Molecule | Typical (D/H) Ratio vs. Bulk Molecule (C3 Plants) | Typical (D/H) Ratio vs. Bulk Molecule (C4 Plants) |

| H-1 | Enriched | Slightly Enriched |

| H-2 | Depleted | Slightly Depleted |

| H-3 | Enriched | Slightly Enriched |

| H-4 | Enriched | Slightly Enriched |

| H-5 | Enriched | Slightly Enriched |

| H-6,6' (Methylene) | Significantly Depleted | Depleted |

This table illustrates relative enrichment or depletion at specific sites. Absolute values vary based on the source material. The significant depletion at the H-6 position in C3 plants is a well-characterized phenomenon.[9]

Experimental Protocols for Determining Deuterium Abundance

The two primary methods for accurately measuring deuterium abundance at the natural level in organic molecules are Isotope Ratio Mass Spectrometry (IRMS) for bulk isotopic content and Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) for positional analysis.

Protocol 1: Bulk D/H Ratio of Non-Exchangeable Hydrogen by GC-Pyrolysis-IRMS

This method determines the average D/H ratio of hydrogen atoms covalently bonded to carbon in the thyminose molecule. It requires the removal of exchangeable hydrogens (from -OH groups) to ensure the measurement reflects the biosynthetic isotopic signature.

Objective: To measure the bulk δ²H value of non-exchangeable hydrogen in thyminose.

Methodology:

-

Sample Preparation and Hydrolysis:

-

Isolate DNA from the biological source of interest using standard molecular biology protocols (e.g., enzymatic lysis, phenol-chloroform extraction, or commercial kits).

-

Perform enzymatic or acidic hydrolysis of the purified DNA to release the individual deoxynucleosides. For specific analysis of thyminose, thymidine would be the target analyte.

-

Purify the thymidine fraction using High-Performance Liquid Chromatography (HPLC).

-

-

Removal of Exchangeable Hydrogens:

-

Lyophilize the purified thymidine sample to remove all water.

-

Perform a controlled hydrogen-deuterium exchange by equilibrating the sample with water vapor of a known, distinct isotopic composition at an elevated temperature (e.g., 110°C). This process allows for the subsequent calculation of the non-exchangeable hydrogen isotope ratio through a mass balance equation.

-

-

Derivatization (Optional but Recommended):

-

To improve volatility for Gas Chromatography (GC), derivatize the thymidine sample. A common method for sugars is acetylation or silylation. This step must be performed under anhydrous conditions to prevent re-introduction of exchangeable hydrogens.

-

-

GC-Pyrolysis-IRMS Analysis:

-

Injection: Introduce the prepared sample into a Gas Chromatograph (GC). The GC separates the derivatized thymidine from any other components.

-

Pyrolysis: The eluent from the GC column is directed into a high-temperature (typically 1400-1450°C) ceramic reactor. In this reactor, the organic molecules are pyrolyzed (thermally decomposed) in the absence of oxygen. All hydrogen atoms are converted into H₂ and HD gas.

-

Ionization and Mass Analysis: The resulting gases are introduced into the ion source of an Isotope Ratio Mass Spectrometer. The IRMS simultaneously measures the ion beams corresponding to mass-to-charge ratios (m/z) 2 (H₂) and 3 (HD).

-

Data Acquisition: The ratio of the m/z 3 to m/z 2 signals is used to determine the D/H ratio of the sample.

-

-

Calibration and Data Processing:

-

Calibrate the system using international standards (e.g., VSMOW, SLAP) of known isotopic composition.

-

Correct the raw data for instrumental drift and any necessary background subtractions.

-

Calculate the final δ²H value for the non-exchangeable hydrogen in thyminose using the mass balance equation from the exchange-equilibration step.

-

Protocol 2: Site-Specific D/H Ratios by ²H-SNIF-NMR

This powerful technique provides D/H ratios for individual hydrogen positions within the thyminose molecule, revealing the intramolecular isotopic distribution.

Objective: To measure site-specific (D/H)i ratios in thyminose.

Methodology:

-

Sample Preparation:

-

Isolate and purify thymidine as described in Protocol 1 (Steps 1.1-1.3). A high degree of purity (>99%) is critical for accurate NMR analysis.

-

The sample must be completely dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals.

-

-

²H NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a dedicated deuterium probe and a fluorine lock is required.

-

Acquisition Parameters: The experiment is performed without proton decoupling. Key parameters to optimize include:

-

Pulse Angle: A 90° pulse is typically used.

-

Acquisition Time: Long acquisition times are needed to ensure high resolution.

-

Relaxation Delay: A sufficiently long delay (typically 5 times the longest T1 relaxation time of the deuterium nuclei) is crucial for accurate quantification.

-

Number of Scans: Due to the low natural abundance of deuterium, a large number of scans (several thousand to tens of thousands) is required to achieve an adequate signal-to-noise ratio. This can result in long experiment times (several hours).

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) with minimal to no line broadening.

-

Carefully phase the resulting spectrum and perform a baseline correction.

-

Integrate the distinct signals corresponding to each C-H position in the thyminose molecule. The chemical shifts will be specific to each proton's environment.

-

The area of each signal is directly proportional to the concentration of deuterium at that specific molecular site.

-

-

Quantification and Calibration:

-

To obtain absolute (D/H)i ratios, an internal standard with a known D/H ratio and concentration is added to the sample. Tetramethylurea (TMU) is a commonly used standard.

-

The site-specific isotope ratio for a given position 'i' is calculated by comparing the integral of the signal for that position to the integral of the internal standard's signal, taking into account the number of hydrogens at each position and their respective concentrations.

-

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental processes described above.

References

- 1. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Variation in DNA enrichment among deuterium labeling studies is largely explained by different background corrections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dependence of Biocatalysis on D/H Ratio: Possible Fundamental Differences for High-Level Biological Taxons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium-depletion has no significant impact on the mutation rate of Escherichia coli, deuterium abundance therefore has a probabilistic, not deterministic effect on spontaneous mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]

The Dawn of a Heavy Sugar: A Technical Guide to the Discovery and History of Deuterated Monosaccharides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core methodologies surrounding deuterated monosaccharides. These powerful tools have become indispensable in metabolic research, drug development, and advanced diagnostics. By replacing hydrogen with its heavier, stable isotope, deuterium, researchers can trace the fate of these sugars in biological systems with remarkable precision, unlocking new insights into cellular metabolism and disease.

A Historical Perspective: The Isotope Revolution in Carbohydrate Chemistry

The journey to deuterated monosaccharides is rooted in the broader history of isotope labeling in organic chemistry. While the direct synthesis of deuterated sugars followed advancements in the handling of deuterium, the foundational work on isotopically labeled carbohydrates was pioneered by chemists like Horace S. Isbell. His extensive research from the 1940s through the 1960s, primarily with carbon-14 and tritium-labeled sugars, laid the essential groundwork for the synthesis and analysis of all isotopically modified carbohydrates.[1][2][3][4][5] Isbell's meticulous work in developing synthetic routes and analytical methods for tracking these labeled compounds provided the intellectual and technical framework upon which the field of deuterated monosaccharides was built.

The advent of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) further propelled the field, allowing for the precise localization and quantification of deuterium within a monosaccharide's structure. This analytical power transformed deuterated monosaccharides from mere chemical curiosities into sophisticated probes for dissecting complex metabolic pathways.

Physicochemical Properties: A Subtle but Significant Shift

The substitution of hydrogen with deuterium introduces subtle yet measurable changes in the physical and chemical properties of monosaccharides. These differences, summarized in the table below, are primarily due to the increased mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

| Property | D-Glucose | D-Glucose-d12 | D-[6,6-²H₂]Glucose | Reference(s) |

| Molecular Weight ( g/mol ) | 180.16 | 192.23 | 182.17 | [6],[7],[8] |

| Melting Point (°C) | 146 (α), 150 (β) | Not explicitly stated, but expected to be slightly higher | Not explicitly stated, but expected to be slightly higher | |

| Solubility in Water | Highly soluble | Highly soluble | Highly soluble | [9],[10] |

| Kinetic Isotope Effect (kH/kD) | N/A | Varies by enzymatic reaction | Varies by enzymatic reaction | [11],[12] |

Table 1: Comparison of Physicochemical Properties of D-Glucose and its Deuterated Analogs.

The Kinetic Isotope Effect: A Window into Enzyme Mechanisms

The stronger C-D bond leads to a higher activation energy for bond cleavage, resulting in a slower reaction rate compared to the C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for studying enzyme mechanisms. By measuring the KIE of a deuterated monosaccharide in an enzymatic reaction, researchers can gain insights into the rate-limiting steps and the transition state of the reaction.[11][12][13][14]

| Enzyme | Deuterated Substrate | Observed KIE (kH/kD) | Significance | Reference(s) |

| Glycolysis Pathway | [6,6-²H₂]-glucose | ~1.04 (for lactate formation) | Small KIE suggests C-H bond cleavage at the C6 position is not the primary rate-limiting step in the overall conversion to lactate. | [15] |

| Pentose Phosphate Pathway | [1-²H]-glucose | Significant | The C-H bond at the C1 position is broken in the first committed step of the PPP, making this a useful probe for pathway activity. | [16] |

Table 2: Kinetic Isotope Effects of Deuterated Glucose in Enzymatic Pathways.

Synthesis and Analysis: Methodologies for the Modern Researcher

The synthesis and analysis of deuterated monosaccharides require specialized techniques. Below are detailed protocols for the synthesis of a commonly used deuterated glucose analog and the analytical methods for its characterization and quantification.

Experimental Protocol: Synthesis of D-Glucose-6,6-d₂

This multi-step synthesis utilizes D-glucurono-6,3-lactone as a starting material.[17]

Step 1: Reduction with Lithium Aluminum Deuteride (LiAlD₄)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlD₄ in anhydrous diethyl ether.

-

Slowly add a solution of D-glucurono-6,3-lactone acetonide in anhydrous diethyl ether to the LiAlD₄ suspension while stirring and cooling in an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 7 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Hydrolysis

-

Dissolve the crude product from Step 1 in water.

-

Add Amberlyst 15 (H⁺ form) ion-exchange resin to the solution.

-

Heat the mixture at 95°C for 3 hours with stirring.

-

Filter the hot solution to remove the resin and wash the resin with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a syrup.

-

Purify the syrup by chromatography (e.g., on a cellulose column with a suitable eluent like butanol-ethanol-water) to yield pure D-Glucose-6,6-d₂.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic enrichment and positional labeling of deuterated monosaccharides.[18][19][20][21][22]

Sample Preparation and Derivatization:

-

Plasma Sample Preparation: To 20 µL of plasma, add an internal standard (e.g., a known amount of a different labeled glucose). Deproteinize the sample by adding a suitable solvent like acetone or methanol, vortex, and centrifuge. Collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Derivatization (Aldonitrile Pentaacetate):

-

To the dried sample, add a solution of hydroxylamine hydrochloride in pyridine. Heat at 90°C for 30 minutes to form the oxime.

-

Cool the sample and add acetic anhydride. Heat at 90°C for 1 hour to form the pentaacetate derivative.

-

Evaporate the reagents under nitrogen and redissolve the derivative in a suitable solvent like ethyl acetate for GC-MS analysis.

-

GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: A suitable capillary column for carbohydrate analysis (e.g., DB-5ms).

-

Injection: Splitless injection of 1 µL of the derivatized sample.

-

Oven Program: Start at a low temperature (e.g., 150°C), hold for 1 minute, then ramp to a high temperature (e.g., 300°C) at a rate of 10°C/minute.

-

-

Mass Spectrometer Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Scan mode to identify fragments or Selected Ion Monitoring (SIM) for quantitative analysis of specific isotopologues.

-

Data Analysis: Determine the isotopic enrichment by analyzing the mass isotopomer distribution of characteristic fragments.

-

Experimental Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the precise location of deuterium atoms within the monosaccharide.[23][24][25][26]

Sample Preparation:

-

Dissolve the deuterated monosaccharide in a suitable solvent, typically deuterium-depleted water (H₂O) or a deuterated solvent like D₂O, depending on the experiment. For observing exchangeable protons, H₂O with a small percentage of D₂O for locking is used.

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum. The substitution of a proton with a deuteron will result in the disappearance of the corresponding proton signal.

-

Decoupling of deuterium can be performed to simplify the spectra of neighboring protons.

²H (Deuterium) NMR Spectroscopy:

-

Tune the NMR probe to the deuterium frequency.

-

Acquire a one-dimensional ²H NMR spectrum. This will show signals only for the deuterium atoms in the molecule, providing direct evidence of their location.

-

The chemical shifts in ²H NMR are very similar to those in ¹H NMR.

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon atom directly bonded to a deuterium will show a characteristic multiplet (typically a triplet for a C-D bond) due to ¹³C-²H coupling, and its chemical shift will be slightly upfield compared to the corresponding C-H carbon.

Tracing Metabolic Pathways: Visualizing the Flow of Deuterium

Deuterated monosaccharides are invaluable for tracing metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the flow of deuterium from [6,6-²H₂]glucose through glycolysis and the pentose phosphate pathway.

Caption: Deuterium tracing through glycolysis using [6,6-²H₂]glucose.

Caption: Deuterium tracing in the oxidative phase of the Pentose Phosphate Pathway.

Applications in Drug Development and a Look to the Future

Deuterated monosaccharides are playing an increasingly important role in drug development. They are used to:

-

Elucidate drug metabolism: By tracking the metabolic fate of a deuterated drug candidate that contains a monosaccharide moiety.

-

Improve pharmacokinetic profiles: The KIE can be exploited to slow down the metabolism of a drug, potentially leading to a longer half-life and improved therapeutic efficacy.[27]

-

Develop novel diagnostic tools: Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that uses deuterated glucose to visualize metabolic activity in vivo, with promising applications in oncology and neurology.[27][28][29][30]

The future of deuterated monosaccharides is bright. Advances in synthetic chemistry will likely lead to more complex and specifically labeled sugars. The continued development of analytical techniques, particularly in the realm of high-resolution mass spectrometry and advanced NMR methods, will enable even more sensitive and detailed studies of metabolic processes. As our understanding of the intricate web of cellular metabolism grows, deuterated monosaccharides will undoubtedly remain at the forefront of research, providing invaluable insights for scientists and drug developers alike.

References

- 1. Organic chemistry::radioactive carbohydrates, sugars in solution, aldol condensations, molecular structure, synthesis of selected compounds, air pollution studies, reference materials (organic) July 1964 to June 1965. | NIST [nist.gov]

- 2. Tritium-Labeled Compounds VIII. Confirmation of the Position of the Tritium in d-Glucose-6-t and d-Glucitol-5-t - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

- 4. Isbell, Horace S. (Horace Smith), 1898- | The Online Books Page [onlinebooks.library.upenn.edu]

- 5. The Synthesis of [alpha]-D-glucose-2-C14, [alpha]-D-mannose-2-C14 and [alpha ... - Horace S. Isbell - Google 圖書 [books.google.com.hk]

- 6. Deuterated Glucose | C6H12O6 | CID 16213872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6,6-Dideuteroglucose | C6H12O6 | CID 87355288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D -Glucose-6,6-d2 D = 98atom , = 99 CP 18991-62-3 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. D-GLUCOSE-6,6-D2 synthesis - chemicalbook [chemicalbook.com]

- 18. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]

- 21. shimadzu.co.kr [shimadzu.co.kr]

- 22. metsol.com [metsol.com]

- 23. fos.su.se [fos.su.se]

- 24. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 30. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Thyminose-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Thyminose-d2. Given the limited direct data on the deuterated form, this document leverages the extensive information available for its non-deuterated analogue, Thyminose (2-deoxy-D-ribose), to establish best practices for handling and storage. The chemical similarity between the two molecules allows for a reliable extrapolation of stability profiles, ensuring the integrity of this compound in research and development settings.

Core Stability and Storage Recommendations

Proper storage is paramount to maintaining the chemical integrity and purity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and its solutions, based on data for Thyminose.

Table 1: Recommended Storage Conditions for this compound (as solid)

| Storage Temperature | Duration | Purity | Notes |

| -20°C | ≥ 4 years[1] | ≥95%[1] | Store in a dry, well-ventilated place. Keep containers tightly closed.[2] |

| 4°C | Short-term | ≥98% | Stored under nitrogen.[3] |

Table 2: Recommended Storage Conditions for this compound Solutions

| Solvent | Storage Temperature | Duration | Notes |

| DMSO | -80°C | 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |

| DMSO | -20°C | 1 month[4] | |

| Aqueous Buffers (e.g., PBS) | Not Recommended | ≤ 1 day[1] | Aqueous solutions are not recommended for long-term storage.[1] Prepare fresh for use. |

Understanding the Degradation Profile

While specific degradation pathways for this compound have not been extensively documented, the literature on Thyminose suggests that oxidative processes are a primary concern. The formation of reactive oxygen species (ROS) can lead to the generation of 2-deoxyribose radicals, which can result in the formation of epimeric lesions, altering the stereochemistry of the molecule. This underscores the importance of storing this compound under inert gas and in the absence of oxidizing agents.[2][5]

A study on the stability of 2-deoxy-D-ribose in cell culture media demonstrated that approximately 40-50% of the compound degraded over a 14-day period, highlighting its susceptibility to degradation in aqueous environments, especially in the presence of biological components.[6]

Experimental Protocols

To ensure the quality and reliability of experimental results, it is crucial to handle this compound appropriately. The following section details protocols for solution preparation and provides a general workflow for stability testing.

Solubility and Solution Preparation

This compound, like its non-deuterated counterpart, is soluble in a range of solvents. The following table provides solubility data for Thyminose, which can be used as a guide for preparing this compound stock solutions.

Table 3: Solubility of Thyminose

| Solvent | Approximate Solubility |

| Dimethylformamide (DMF) | 10 mg/mL[7] |

| Ethanol | 5 mg/mL[1][7] |

| Dimethyl sulfoxide (DMSO) | 2-3 mg/mL[1][7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[1][7] |

Protocol for Preparing a Stock Solution in an Organic Solvent:

-

Weigh the required amount of this compound solid in a sterile vial.

-

Add the desired volume of the organic solvent of choice (e.g., DMSO).

-

To aid dissolution, the solution can be purged with an inert gas.[1]

-

If precipitation occurs, gentle heating and/or sonication can be used.

-

Store the stock solution at -20°C or -80°C as recommended.

Protocol for Preparing an Aqueous Solution:

-

This compound can be directly dissolved in aqueous buffers like PBS.

-

Ensure the crystalline solid is fully dissolved.

-

It is strongly recommended to prepare aqueous solutions fresh and use them on the same day due to limited stability.[1]

General Workflow for Stability Testing

The following diagram illustrates a typical experimental workflow for assessing the stability of this compound under various conditions.

Analytical Methods:

As this compound is a stable isotope-labeled compound, mass spectrometry-based methods are ideal for its analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate this compound from potential degradants and to quantify its concentration accurately. These methods are highly sensitive and specific, allowing for the detection of even minor degradation products.

Conclusion

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Epimeric 2-deoxyribose lesions: Products from the improper chemical repair of 2-deoxyribose radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Safety data sheet (SDS) for Thyminose-d2

An in-depth analysis of available safety and technical data for Thyminose-d2 reveals a crucial point of clarification: "Thyminose" is not a standard chemical nomenclature. The query likely refers to a deuterated form of either Thymine (the nucleobase) or Thymidine (the nucleoside). Given the context of drug development and research, this guide will proceed by focusing on the safety data for deuterated forms of thymine and thymidine, treating "this compound" as a likely reference to these compounds.

This technical guide synthesizes available safety data, outlines relevant experimental considerations, and provides visual workflows for handling these materials in a research and development setting.

Executive Summary of Safety Data

Safety Data Sheets (SDS) for deuterated compounds often closely mirror those of their non-deuterated (protio) analogues, with the primary difference being the isotopic substitution. The core toxicological and hazard profiles are generally considered equivalent unless specific data indicates otherwise. The primary purpose of deuteration in drug development is to alter the metabolic profile of a compound (the kinetic isotope effect), which does not typically change its fundamental chemical hazards in handling.

The following sections summarize the key safety data points extrapolated from SDS for related compounds like Thymidine.

Physical and Chemical Properties

This table summarizes the typical physical and chemical properties. Note that values for deuterated variants may show slight deviations (e.g., in melting point or density) from the parent compound.

| Property | Data |

| Chemical Formula | C₁₀H₁₂D₂N₂O₅ (for Thymidine-d2) |

| Appearance | White to off-white crystalline powder |

| Molecular Weight | ~244.25 g/mol (for Thymidine-d2) |

| Melting Point | Approximately 185-189 °C |

| Solubility | Soluble in water and methanol |

| Stability | Stable under recommended storage conditions |

| Storage Temperature | 2-8 °C, protected from light |

Hazard Identification and Toxicological Data

Deuterated thymine/thymidine is not classified as hazardous according to GHS criteria. However, as with any chemical substance, appropriate laboratory hygiene and handling practices are essential. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

| Hazard Type | Finding |

| Acute Toxicity | No definitive LD50/LC50 data is available for the deuterated form. The parent compound, Thymidine, exhibits low acute toxicity. |

| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged or repeated contact. |

| Eye Damage/Irritation | May cause eye irritation. Direct contact should be avoided. |

| Respiratory Sensitization | Not expected to be a respiratory sensitizer. Inhalation of dust should be minimized. |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |

| Specific Target Organ Toxicity | No specific target organ toxicity has been identified. |

Experimental Protocols & Handling

Standard Handling and Personal Protective Equipment (PPE)

Given the low hazard profile, standard laboratory protocols are sufficient. The following workflow outlines the necessary steps for safe handling.

First Aid Measures for Exposure

In the event of accidental exposure, a clear and logical response is critical. The following diagram details the recommended first-aid protocol.

Fire-Fighting and Spill Response Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release (Spill) Response

A systematic approach is required to manage spills effectively and safely.

Conclusion

While "this compound" is not a standard chemical name, the safety profile for deuterated analogues of thymine and thymidine is well-characterized as low-hazard. The primary safety considerations involve preventing the generation and inhalation of dust and avoiding direct contact with skin and eyes. Adherence to standard laboratory safety protocols, including the use of appropriate PPE and proper waste disposal, is sufficient for handling this material safely. The information and workflows provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound responsibly in a laboratory setting.

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Thyminose in Biological Matrices using Thyminose-d2 as an Internal Standard by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thyminose, a deoxyribonucleoside, is a critical biomarker in various metabolic and genetic research areas. Accurate and precise quantification of Thyminose in complex biological matrices such as plasma, urine, or tissue homogenates is essential for understanding its physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrumental analysis, thereby ensuring the accuracy and reliability of the quantitative results.[3][4][5]

This application note provides a detailed protocol for the quantification of Thyminose in human plasma using Thyminose-d2 as an internal standard with a validated LC-MS/MS method. Deuterated internal standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[1][4]

Principle of Internal Standardization

The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively compensates for variations that can occur during sample processing and analysis.

Caption: Logical workflow demonstrating the principle of using an internal standard for quantitative LC-MS analysis.

Experimental Protocols

1. Materials and Reagents

-

Thyminose certified reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

96-well protein precipitation plates

-

Analytical balance, vortex mixer, centrifuge

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thyminose and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Thyminose primary stock solution with 50% methanol/water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol/water.

3. Sample Preparation (Protein Precipitation)

-

Label a 96-well protein precipitation plate.

-

To each well, add 50 µL of the respective sample (blank plasma, calibration standard, QC, or unknown sample).

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

-

Mix thoroughly on a plate shaker for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Caption: Step-by-step experimental workflow for sample preparation using protein precipitation.

4. LC-MS/MS Conditions

-

LC System: Agilent 1200 series HPLC or equivalent

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

MS System: Sciex Triple Quad 5500 or equivalent

-